CHIKV nsP1 Inhibition: 3-Aryl Scaffold Class Activity with Structure-Dependent Potency Spanning >300-Fold Range
The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been validated as a selective inhibitor of Chikungunya virus (CHIKV) replication targeting the viral capping enzyme nsP1. In the primary characterization study (Gigante et al., 2014), the prototypical 3-(3-methoxyphenyl) analog demonstrated an EC₅₀ of 2.1 μM against CHIKV in Vero cells with a selectivity index (SI = CC₅₀/EC₅₀) >47.6 [1]. Subsequent optimization by Gómez-SanJuan et al. (2018) demonstrated that aryl substitution at the N3 position is the primary driver of antiviral potency, with EC₅₀ values across the series ranging from 0.30 μM to 4.5 μM in Vero cells, and as low as 0.1 μM in clinically relevant human skin fibroblasts for optimized tetrahydropyranyl and N-t-butylpiperidine carboxamide derivatives [2]. The 3,5-dimethylphenyl substituent on CAS 1082436-87-0 provides a distinct electronic environment (dual meta-electron-donating methyl groups, Hammett σₘ = -0.07 each) compared to the reported 3-methoxy (σₘ = +0.12) and 3-bromo (σₘ = +0.39) analogs, which is expected to modulate nsP1 binding affinity within the established SAR [3]. Gigante et al. (2017) further confirmed that compounds in this series inhibit the in vitro guanylyltransferase activity of alphavirus nsP1 by Western blot using an anti-cap antibody, providing mechanistic target engagement evidence [4].
| Evidence Dimension | Antiviral potency (EC₅₀) against CHIKV in Vero cells |
|---|---|
| Target Compound Data | Not directly tested in published literature; predicted activity based on 3,5-dimethylphenyl SAR within this scaffold class |
| Comparator Or Baseline | 3-(3-methoxyphenyl) analog: EC₅₀ = 2.1 μM (Gigante 2014); Optimized tetrahydropyranyl derivative: EC₅₀ = 0.30–4.5 μM (Gómez-SanJuan 2018); Optimized analog in human skin fibroblasts: EC₅₀ = 0.1 μM (Gómez-SanJuan 2018) |
| Quantified Difference | EC₅₀ range across aryl variants spans >300-fold (0.1 μM to >100 μM); specific EC₅₀ for CAS 1082436-87-0 has not been reported |
| Conditions | Vero cells (African green monkey kidney epithelial); CHIKV clinical isolates; virus yield reduction and virus-induced cell-killing inhibition assays; human skin fibroblasts for selected optimized analogs |
Why This Matters
The 3,5-dimethylphenyl group occupies a defined position in the established CHIKV nsP1 SAR, and procurement of this specific N3-aryl variant enables systematic exploration of how dual meta-methyl substitution affects antiviral potency relative to published mono-substituted and unsubstituted phenyl analogs.
- [1] Gigante A, Canela MD, Delang L, Priego EM, Camarasa MJ, Querat G, Neyts J, Leyssen P, Pérez-Pérez MJ. Identification of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. J Med Chem. 2014;57(10):4000-4008. DOI: 10.1021/jm401844c. PMID: 24800626. View Source
- [2] Gómez-SanJuan A, Gigante A, Delang L, Li C, Bueno O, Gamo AM, Priego EM, Camarasa MJ, Jochmans D, Leyssen P, Decroly E, Coutard B, Querat G, Neyts J, Pérez-Pérez MJ. Inhibition of the Replication of Different Strains of Chikungunya Virus by 3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. ACS Infect Dis. 2018;4(4):605-619. DOI: 10.1021/acsinfecdis.7b00219. PMID: 29406692. View Source
- [3] Hammett substituent constants: Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. DOI: 10.1021/cr00002a004. View Source
- [4] Gigante A, Gómez-SanJuan A, Delang L, Li C, Bueno O, Gamo AM, Priego EM, Camarasa MJ, Jochmans D, Leyssen P, Decroly E, Coutard B, Querat G, Neyts J, Pérez-Pérez MJ. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Res. 2017;144:216-222. DOI: 10.1016/j.antiviral.2017.06.003. PMID: 28619679. View Source
